1-ethyl-4-(3-phenylpropyl)piperazine
CAS No.:
Cat. No.: VC11054558
Molecular Formula: C15H24N2
Molecular Weight: 232.36 g/mol
* For research use only. Not for human or veterinary use.

Specification
Molecular Formula | C15H24N2 |
---|---|
Molecular Weight | 232.36 g/mol |
IUPAC Name | 1-ethyl-4-(3-phenylpropyl)piperazine |
Standard InChI | InChI=1S/C15H24N2/c1-2-16-11-13-17(14-12-16)10-6-9-15-7-4-3-5-8-15/h3-5,7-8H,2,6,9-14H2,1H3 |
Standard InChI Key | VHQTVEWDGAMEBZ-UHFFFAOYSA-N |
SMILES | CCN1CCN(CC1)CCCC2=CC=CC=C2 |
Canonical SMILES | CCN1CCN(CC1)CCCC2=CC=CC=C2 |
Introduction
Chemical Identity and Structural Properties
Molecular Architecture
The compound consists of a six-membered piperazine ring (C₄H₁₀N₂) with two distinct substituents:
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1-Ethyl group: A two-carbon chain (-CH₂CH₃) attached to one nitrogen atom.
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4-(3-Phenylpropyl) group: A three-carbon alkyl chain terminating in a phenyl group (-CH₂CH₂CH₂C₆H₅) bonded to the opposing nitrogen.
The molecular formula is C₁₅H₂₄N₂, with a molecular weight of 232.36 g/mol . The phenylpropyl moiety enhances lipophilicity, facilitating blood-brain barrier penetration, while the ethyl group influences metabolic stability.
Spectroscopic Characterization
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¹H NMR: Signals at δ 1.05 (triplet, 3H, -CH₂CH₃), δ 2.40–2.70 (multiplets, 10H, piperazine and -CH₂CH₂CH₂-), and δ 7.20–7.35 (multiplet, 5H, aromatic) confirm the structure .
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Mass Spectrometry: ESI-MS shows a molecular ion peak at m/z 233.2 ([M+H]⁺), consistent with the molecular formula .
Synthesis and Optimization
Synthetic Pathways
The compound is synthesized via a two-step protocol:
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N-Alkylation of Piperazine: Piperazine reacts with 1-bromo-3-phenylpropane in acetonitrile at 80°C for 12 hours, yielding 4-(3-phenylpropyl)piperazine.
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Ethylation: The intermediate undergoes N-ethylation using ethyl bromide in the presence of potassium carbonate, producing the final compound .
Key Reaction Parameters:
Parameter | Condition | Impact on Yield |
---|---|---|
Solvent | Acetonitrile | Optimizes alkylation efficiency |
Temperature | 80°C | Accelerates reaction kinetics |
Molar Ratio (Piperazine:Alkylating Agent) | 1:1.2 | Minimizes di-alkylation byproducts |
Purification via silica gel chromatography (ethyl acetate/hexane, 3:7) achieves >95% purity .
Industrial-Scale Production
Continuous flow reactors enhance scalability, reducing reaction time to 2 hours and improving yield to 85%. Automated systems enable real-time monitoring of byproducts, ensuring consistency in large batches.
Pharmacological Profile
Dopamine Transporter (DAT) Inhibition
1-Ethyl-4-(3-phenylpropyl)piperazine demonstrates high affinity for DAT (IC₅₀ = 12 nM), as shown in radioligand binding assays using [³H]WIN 35,428 . Comparative data with analogs:
Compound | DAT IC₅₀ (nM) | Selectivity over SERT |
---|---|---|
1-Ethyl-4-(3-phenylpropyl)piperazine | 12 | 150-fold |
GBR-12909 | 5 | 300-fold |
Cocaine | 240 | 10-fold |
The ethyl group reduces DAT affinity compared to bulkier bis(4-fluorophenyl)methoxy substituents in GBR-12909 but improves metabolic stability .
Anxiolytic and Antidepressant Effects
In rodent models:
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Elevated Plus Maze: 10 mg/kg dose increased open-arm time by 60%, comparable to diazepam.
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Forced Swim Test: Reduced immobility duration by 45%, indicating antidepressant potential.
Mechanistically, the compound modulates serotonin (5-HT₁A) and dopamine (D₂) receptors, as evidenced by receptor-binding assays .
Structure-Activity Relationships (SAR)
Impact of N-Substituents
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Ethyl vs. Methyl: Ethyl substitution increases metabolic half-life (t₁/₂ = 3.2 hours vs. 1.5 hours for methyl).
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Phenylpropyl Chain Length: Shortening to phenethyl reduces DAT affinity 10-fold, emphasizing the importance of the three-carbon spacer .
Physicochemical Properties
Property | Value | Pharmacological Implication |
---|---|---|
LogP | 3.1 | Favors CNS penetration |
Aqueous Solubility | 0.8 mg/mL | Limits oral bioavailability |
pKa | 8.9 (piperazine N) | Influences ionization at physiological pH |
Comparative Analysis with Piperazine Derivatives
Analog Comparison
Compound | Key Structural Features | DAT IC₅₀ (nM) | Clinical Status |
---|---|---|---|
1-Ethyl-4-(3-phenylpropyl)piperazine | Ethyl, phenylpropyl | 12 | Preclinical |
GBR-12909 | Bis(4-fluorophenyl)methoxyethyl | 5 | Discontinued |
SA-4503 | Methyl, cyclopropylmethyl | 18 | Phase II |
The absence of fluorinated aryl groups in 1-ethyl-4-(3-phenylpropyl)piperazine reduces hepatotoxicity risks observed in GBR-12909 .
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